molecular formula C10H20ClNO B1274490 N,N-di-sec-butyl-2-chloroacetamide CAS No. 32322-33-1

N,N-di-sec-butyl-2-chloroacetamide

Cat. No.: B1274490
CAS No.: 32322-33-1
M. Wt: 205.72 g/mol
InChI Key: OATNNNLJLRYGDZ-UHFFFAOYSA-N
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Description

N,N-di-sec-butyl-2-chloroacetamide: is an organic compound with the molecular formula C10H20ClNO and a molecular weight of 205.725 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di-sec-butyl-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with di-sec-butylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction is exothermic and requires careful temperature control, usually maintained at 0-5°C. The product is then purified by recrystallization or distillation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The reaction mixture is continuously stirred, and the product is separated using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: N,N-di-sec-butylacetamide derivatives.

    Hydrolysis: N,N-di-sec-butylacetamide and hydrochloric acid.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

N,N-di-sec-butyl-2-chloroacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-di-sec-butyl-2-chloroacetamide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research. The compound targets specific molecular pathways, depending on the functional groups present in the biological molecules it interacts with .

Comparison with Similar Compounds

Uniqueness: N,N-di-sec-butyl-2-chloroacetamide is unique due to its combination of steric hindrance from the sec-butyl groups and the reactivity of the chloroacetamide moiety. This makes it particularly useful in selective chemical reactions and as a research tool in various scientific fields .

Biological Activity

N,N-di-sec-butyl-2-chloroacetamide is an organic compound that has garnered interest for its biological activity, particularly in the field of proteomics and enzymatic studies. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a central amide group with two sec-butyl groups attached to the nitrogen atom and a chlorine atom on the second carbon. This structure enhances its lipophilicity and steric hindrance, which may influence its reactivity and interactions with biological molecules.

Property Details
Molecular Formula C10_{10}H18_{18}ClN1_{1}O1_{1}
Molecular Weight 201.71 g/mol
Functional Groups Amide, chloro, alkyl chains

Enzymatic Interactions

Research indicates that this compound exhibits notable biological activity, particularly in its ability to interact with enzymes. It has been shown to inhibit specific enzymes and modulate protein binding, suggesting potential applications in drug discovery and development. The compound primarily acts by covalently modifying cysteine residues in proteins, which is crucial for understanding its mechanisms of action within biological systems.

Proteomics Applications

The compound is particularly valuable in proteomics research for enriching cysteine-containing peptides. The chloroacetamide group reacts covalently with thiol groups (-SH) of cysteine residues, forming stable bonds that facilitate the identification and analysis of these peptides in complex protein mixtures . This method enhances the detection sensitivity and specificity of proteomic analyses.

Case Studies and Research Findings

Limitations and Considerations

While this compound shows promise in various applications, there are limitations to consider:

  • Limited Availability of Data : The compound is relatively obscure, with limited scientific literature available detailing its specific mechanisms of action or comprehensive biological profiles.
  • Handling Precautions : Due to the reactive nature of chloroacetamides, caution is advised when handling this compound to avoid potential hazards associated with similar chemical classes.

Properties

IUPAC Name

N,N-di(butan-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-5-8(3)12(9(4)6-2)10(13)7-11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATNNNLJLRYGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400084
Record name N,N-di-sec-butyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32322-33-1
Record name 2-Chloro-N,N-bis(1-methylpropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32322-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-di-sec-butyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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